Dodecyl-alpha-D-maltoside
Overview
Description
Synthesis Analysis
DDM can be synthesized through the coupling of two glucose molecules, followed by their coupling with n-dodecanol. Hiruma-Shimizu et al. (2014) described the synthesis of uniformly deuterated n-dodecyl-β-D-maltoside (d39-DDM) using d7-D-glucose and d25-n-dodecanol, highlighting the process's significance for solubilizing membrane proteins in NMR experiments (Hiruma-Shimizu et al., 2014). Georgin et al. (2001) focused on the synthesis of 14C-labeled dodecyl-β-D-maltoside, demonstrating its application in membrane protein studies (Georgin et al., 2001).
Molecular Structure Analysis
The structure of DDM micelles in water and their dependence on headgroup conformation and force field parameters were extensively studied by Abel et al. (2010). They used molecular dynamics simulations to examine the influence of the surfactant conformation on the micelle's internal structure and hydration properties, highlighting the differences between the alpha and beta anomers of DDM (Abel et al., 2010).
Chemical Reactions and Properties
The reactivity of DDM in various chemical contexts, such as its ability to act as a substrate for enzymatic reactions, has been documented. Manzella et al. (1995) investigated DDM as a substrate for glucosyl and xylosyl transfer by glycogenin, demonstrating its utility in biochemical assays and potentially in vivo glycogen synthesis (Manzella et al., 1995).
Physical Properties Analysis
Studies on the dynamic-interfacial properties of DDM and its interactions at various interfaces provided insights into its surface activity and potential applications as an emulsifying agent. Niraula et al. (2004) explored the interfacial properties of DDM at the air/water and oil/water interfaces, revealing its surfactant behavior and the role of headgroup polarity in tension reduction and adsorption kinetics (Niraula et al., 2004).
Chemical Properties Analysis
The chemical properties of DDM, such as its ability to stabilize colloidal dispersions and interact with biomolecules, have been studied by Bae and Urban (2006). They showed that DDM could be used as a dispersing and stabilizing agent in the synthesis of colloidal particles, with specific binding properties to proteins like concanavalin A (Bae & Urban, 2006).
Scientific Research Applications
Protein Electrophoresis : Dodecyl maltoside detergent is used to improve the resolution and mobility of hepatic membrane proteins in two-dimensional gel electrophoresis. This is beneficial for protein delipidation and enhancing protein mobility, which can be critical in analyzing proteins and their functions (Witzmann, Jarnot, & Parker, 1991).
Surfactant Complexation : It has been found that the alkyl chain length of ionic amphiphiles significantly affects polyion/mixed surfactant complexation, with Dodecyl maltoside playing a crucial role in stabilizing and resolving precipitates in various applications (Fegyver & Mészáros, 2015).
Membrane Protein Studies : 14C-labelled brominated analogues of Dodecyl maltoside are synthesized for membrane protein studies, providing valuable tools for these types of research (Georgin, Maire, & Nöel, 2001).
Solubilization and Reconstitution : Dodecyl maltoside-lipid mixtures create a new "gel-like" phase, which influences solubilization and reconstitution processes. This has implications in defining optimal conditions for bacteriorhodopsin reconstitution (Lambert et al., 1998).
NMR Spectroscopy : A uniformly deuterated detergent, D39-DDM (n-dodecyl-β-D-maltoside), effectively solubilizes membrane proteins for TROSY NMR experiments, enhancing sensitivity and resolution (Hiruma-Shimizu et al., 2014).
Crystallization of Proteins : The detergent molecule plays a crucial role in stabilizing and crystallizing the retinoic acid nuclear receptor, mediating crystal contact with coactivator proteins (Klaholz & Moras, 2000).
Safety And Hazards
Future Directions
Dodecyl-alpha-D-maltoside has emerged as a versatile detergent with a broad range of applications in membrane protein research and beyond . Its pivotal role in preserving protein structure and function establishes it as an indispensable tool for exploring the intricacies of membrane biology .
Relevant Papers
There are several papers that discuss the use of Dodecyl-alpha-D-maltoside in scientific research. For instance, one study used Dodecyl-alpha-D-maltoside to protect membrane proteins in vacuo . Another study discussed the use of Dodecyl-alpha-D-maltoside in the isolation and purification of ABC transporters .
properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-dodecoxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H46O11/c1-2-3-4-5-6-7-8-9-10-11-12-32-23-21(31)19(29)22(16(14-26)34-23)35-24-20(30)18(28)17(27)15(13-25)33-24/h15-31H,2-14H2,1H3/t15-,16-,17-,18+,19-,20-,21-,22-,23+,24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLEBIOOXCVAHBD-YHBSTRCHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H46O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dodecyl-alpha-D-maltoside | |
CAS RN |
116183-64-3 | |
Record name | (2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-dodecoxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
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